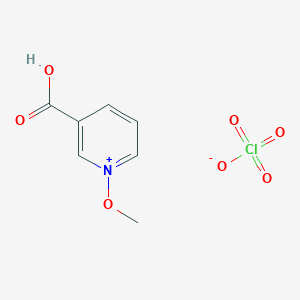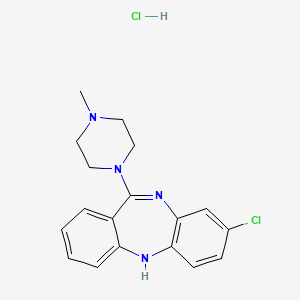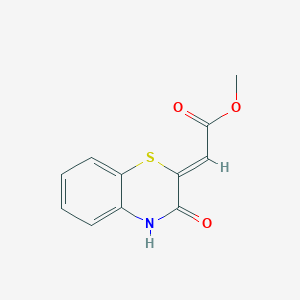![molecular formula C13H15N3O B1656862 N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide CAS No. 5469-27-2](/img/structure/B1656862.png)
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide
Vue d'ensemble
Description
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide is a chemical compound . It shares some similarities with 3-Pyridylnicotinamide, also known as N-(pyridin-3-yl)nicotinamide, which is a kinked dipodal dipyridine synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide are not detailed in the retrieved sources .Applications De Recherche Scientifique
Cyclization and Synthesis
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide and related compounds are explored for their roles in cyclization reactions. They undergo spontaneous cyclizations with the participation of the hydrazine moiety, leading to derivatives of 1-arylpyridine-2-one-3-carbonitriles or pyrazoloquinolinones in one-pot synthesis. These reactions are significant in the synthesis of complex molecular structures, applicable in various chemical and pharmaceutical research fields (Yermolayev et al., 2011).
Dearomatizing Cyclization
The compound is involved in dearomatizing cyclization reactions when treated with acylating or sulfonylating agents. This process results in the production of spirocyclic dihydropyridines, which have potential applications in drug development due to their drug-like features (Senczyszyn et al., 2013).
Antidepressant and Nootropic Agents
Compounds derived from N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide have been investigated for their potential as antidepressant and nootropic agents. Specific derivatives showed high antidepressant activity and efficacy in cognitive performance tests, indicating their potential use in central nervous system (CNS) related therapies (Thomas et al., 2016).
Crystal Engineering and Pharmaceutical Cocrystals
The compound's derivatives are used in crystal engineering, specifically in the formation of cocrystals with pharmaceutical drugs. These applications are crucial in the development of new pharmaceutical formulations and drug delivery systems (Reddy et al., 2006).
Antimicrobial Activities
Macrocyclic derivatives of the compound exhibit antimicrobial activities. Their synthesis and characterization open pathways for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Flefel et al., 2018).
Agonist for Cognitive Deficits in Schizophrenia
Some derivatives act as agonists of the alpha7 neuronal nicotinic acetylcholine receptor, showing potential as treatments for cognitive deficits in schizophrenia. This application highlights the compound's relevance in neuropsychiatric disorder research (Wishka et al., 2006).
Esterification and Deconjugative Reactions
The compound is utilized in the esterification and deconjugative reactions of carboxylic acids. These chemical processes are significant in organic synthesis and the development of various industrial chemicals (Sano et al., 2006).
Anti-Inflammatory Agent
A derivative of the compound, 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, has been identified as an anti-inflammatory agent, important in the treatment of arthritis and other inflammatory diseases (Rajeswaran et al., 2008).
Non-Linear Optical (NLO) Properties
The compound is used in synthesizing derivatives with non-linear optical (NLO) properties and potential anticancer activity. These applications are important in the fields of photonics and oncology research (Jayarajan et al., 2019).
Anticancer and α-Glucosidase Inhibitory Activities
Certain cyclohexanone derivatives of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide have shown significant anticancer and α-glucosidase inhibitory activities, suggesting their potential in cancer treatment and diabetes management (Al-Majid et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(12-7-4-8-14-10-12)16-15-9-11-5-2-1-3-6-11/h1-2,4,7-11H,3,5-6H2,(H,16,17)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZHYVSWSRGYDU-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416844 | |
| Record name | ST50931315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5469-27-2 | |
| Record name | ST50931315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-2-ethylpiperidine](/img/structure/B1656786.png)
![2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-](/img/structure/B1656788.png)




![2-[(5-Chloro-2-thienyl)methylene]hydrazine-1-carboxamide](/img/structure/B1656796.png)


![4-[(Cyclohexylamino)methyl]-2-methoxyphenol;hydrochloride](/img/structure/B1656800.png)